

# Structural Activity Relationship of (S)-MK-5046 Analogs: A Technical Guide

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Compound of Interest							
Compound Name:	(R)-MK-5046						
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Disclaimer: Initial research indicates that the biologically active enantiomer of MK-5046 is the (S)-enantiomer, identified as (2S)-1,1,1-trifluoro-2-[4-(1H-pyrazol-1-yl)phenyl]-3-(4-{[1-(trifluoromethyl)cyclopropyl]methyl}-1H-imidazol-2-yl)propan-2-ol.[1] This guide therefore focuses on the structural activity relationship (SAR) of analogs of (S)-MK-5046, a potent and selective bombesin receptor subtype-3 (BRS-3) agonist.[2][3][4]

#### Introduction

The bombesin receptor subtype-3 (BRS-3) is an orphan G protein-coupled receptor predominantly expressed in the central nervous system and implicated in the regulation of energy homeostasis.[3][5] Its role in mediating reductions in food intake and body weight has made it an attractive target for the development of anti-obesity therapeutics.[3][6] MK-5046 emerged from a lead optimization program as a powerful BRS-3 agonist.[2][3] This document provides a detailed overview of the structural activity relationships of a series of analogs that led to the discovery of MK-5046, presenting key quantitative data, experimental methodologies, and visual representations of associated pathways and workflows.

# Data Presentation: Structural Activity Relationship of MK-5046 Analogs

The following table summarizes the in vitro potency of key analogs at the human BRS-3 receptor. The development from initial leads to the final compound, MK-5046 (designated as



compound 22 in the source literature), highlights the critical structural modifications that enhanced potency and selectivity.

Compo und	R¹	R²	R³	R⁴	Human BRS-3 Binding K <sub>i</sub> (nM)	Human BRS-3 Functio nal EC <sub>50</sub> (nM)	% Max Activati on
3	Н	Н	Н	Н	13	43	94
7	ОН	Н	Н	Н	4.8	25	100
8	OMe	Н	Н	Н	12	60	95
9	F	Н	Н	Н	11	42	97
10	Н	ОН	Н	Н	31	180	100
11	Н	ОМе	Н	Н	100	450	98
12	Н	F	Н	Н	25	110	99
13	Н	Н	ОН	Н	3.2	18	100
14	Н	Н	ОН	Me	2.5	15	100
15	Н	Н	ОН	Et	4.5	25	100
16	Н	Н	ОН	i-Pr	11	55	98
17	Н	Н	ОН	c-Pr	3.8	20	100
18	Н	Н	F	Н	6.5	35	99
19	Н	Н	Н	Н	1.8	10	100
20	Н	Н	Н	Me	1.5	8	100
21	Н	Н	Н	Et	2.8	15	100
22 (MK- 5046)	Н	Н	Н	CF₃	0.8	4	100



Data extracted from "Discovery of MK-5046, a Potent, Selective Bombesin Receptor Subtype-3 Agonist for the Treatment of Obesity". The % Max Activation is relative to a dY peptide.

### **Experimental Protocols**

The quantitative data presented above were generated through a series of in vitro assays designed to assess the binding affinity and functional potency of the synthesized analogs at the BRS-3 receptor.

#### **Human BRS-3 Receptor Binding Assay**

This assay determines the affinity of a test compound for the BRS-3 receptor by measuring its ability to displace a radiolabeled ligand.

- 1. Membrane Preparation:
- HEK293 cells stably expressing the human BRS-3 receptor are cultured and harvested.
- Cells are washed with a cold buffer (e.g., 50mM Tris-HCl, 5 mM MgCl<sub>2</sub>, 5 mM EDTA) and homogenized.
- The homogenate is centrifuged at low speed to remove nuclei and large debris.
- The supernatant is then centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes.
- The membrane pellet is washed and resuspended in a suitable buffer, aliquoted, and stored at -80°C until use.[7] Protein concentration is determined using a standard method like the BCA assay.[7]
- 2. Competitive Binding Assay:
- The assay is typically performed in a 96-well plate format.
- To each well, the following are added:
  - A fixed amount of the BRS-3 receptor membrane preparation.
  - A fixed concentration of a suitable radioligand (e.g., <sup>125</sup>I-Bantag-1).[8]



- Varying concentrations of the unlabeled test compound (analog).
- The plate is incubated for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) to allow binding to reach equilibrium.[7]
- The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes bound to the radioligand.[9]
- The filters are washed with ice-cold buffer to remove unbound radioligand.[9]
- The amount of radioactivity on each filter is quantified using a scintillation counter.
- 3. Data Analysis:
- The data are used to generate a dose-response curve, plotting the percentage of radioligand displacement against the concentration of the test compound.
- The IC<sub>50</sub> value (the concentration of test compound that displaces 50% of the radioligand) is determined from this curve.
- The Ki (inhibition constant) is then calculated from the IC<sub>50</sub> using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.

#### **Human BRS-3 Functional Assay (Calcium Mobilization)**

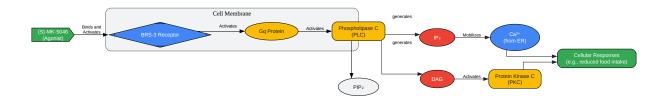
This assay measures the ability of a test compound to activate the BRS-3 receptor, which is a Gq-coupled receptor, leading to an increase in intracellular calcium.

- 1. Cell Preparation:
- HEK293 cells expressing the human BRS-3 receptor are seeded into 96-well or 384-well plates and allowed to attach overnight.
- The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
- 2. Compound Addition and Signal Detection:
- Varying concentrations of the test compound are added to the wells.



- The plate is immediately placed in a fluorescence plate reader (e.g., a FLIPR instrument).
- Changes in fluorescence intensity, corresponding to changes in intracellular calcium concentration, are monitored over time.
- 3. Data Analysis:
- The peak fluorescence signal for each concentration of the test compound is determined.
- A dose-response curve is generated by plotting the fluorescence signal against the compound concentration.
- The EC<sub>50</sub> value (the concentration of the compound that produces 50% of the maximal response) is calculated from this curve, representing the functional potency of the analog.

## Mandatory Visualizations Signaling Pathway

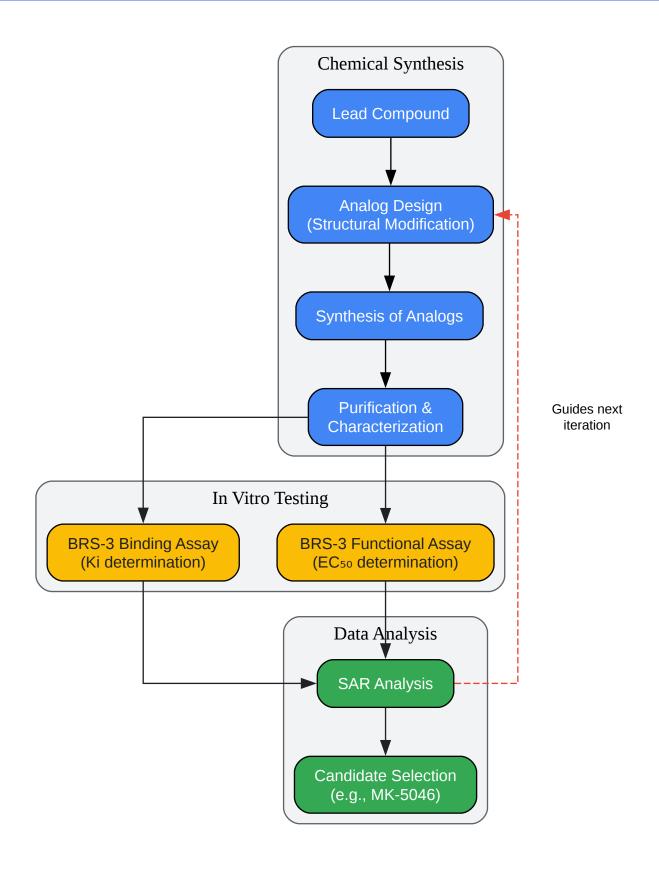


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Caption: BRS-3 receptor signaling pathway upon activation by an agonist.

### **Experimental Workflow**



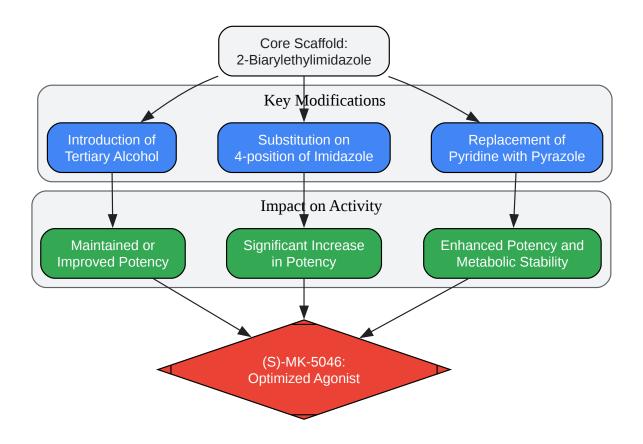


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Caption: General workflow for the structural activity relationship study of MK-5046 analogs.



#### **Logical Relationship of Key Structural Modifications**



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Caption: Logical flow of key structural modifications leading to the optimized MK-5046.

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